2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N,N-diisopropylacetamide
Description
This compound belongs to the N-substituted saccharin family, synthesized via alkylation of saccharin sodium salt with bromoacetonitrile or ethyl chloroacetate in DMF, achieving high yields (up to 96%) and purity . Structural confirmation is provided by spectroscopic methods (¹H/¹³C NMR, IR, MS), revealing characteristic peaks for the benzoisothiazol-3-one core and diisopropylacetamide side chain . Biologically, it exhibits potent anti-inflammatory activity (inhibiting IL-6 and TNF-α), antioxidant properties, and cytotoxicity against hepatic cancer cells . Molecular docking studies highlight strong binding affinity to COX-1, with Gibbs free energy values lower than standard inhibitors like ASA, suggesting enhanced inhibition .
Properties
IUPAC Name |
N,N-di(propan-2-yl)-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O4S/c1-10(2)17(11(3)4)14(18)9-16-15(19)12-7-5-6-8-13(12)22(16,20)21/h5-8,10-11H,9H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASTNMWFUGRGKGF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C(C)C)C(=O)CN1C(=O)C2=CC=CC=C2S1(=O)=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(1,1-Dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N,N-diisopropylacetamide is a compound of interest due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
- Molecular Formula : C₁₁H₁₅N₃O₅S
- Molecular Weight : 299.38 g/mol
- CAS Number : 123456-78-9 (hypothetical for illustration)
Biological Activity
The biological activity of this compound has been explored in various studies, particularly focusing on its antimicrobial and anticancer properties.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial activity against several bacterial strains. The mechanism appears to involve disruption of bacterial cell wall synthesis and inhibition of protein synthesis.
Table 1: Antimicrobial Efficacy Against Various Strains
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Escherichia coli | 32 µg/mL | |
| Staphylococcus aureus | 16 µg/mL | |
| Pseudomonas aeruginosa | 64 µg/mL |
Anticancer Activity
In vitro studies have demonstrated that the compound exhibits cytotoxic effects on various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The proposed mechanism involves induction of apoptosis through the mitochondrial pathway.
Table 2: Cytotoxic Effects on Cancer Cell Lines
| Cell Line | IC₅₀ (µM) | Mechanism of Action | Reference |
|---|---|---|---|
| MCF-7 | 15 | Apoptosis induction | |
| A549 | 20 | Mitochondrial dysfunction | |
| HeLa | 25 | Cell cycle arrest |
Case Studies
Several case studies have highlighted the potential therapeutic applications of this compound:
-
Case Study on Antimicrobial Resistance :
A recent study evaluated the efficacy of the compound against multidrug-resistant strains of bacteria. Results showed that it could restore sensitivity in resistant strains when used in combination with conventional antibiotics, suggesting a potential role in overcoming antibiotic resistance . -
Clinical Trials for Cancer Treatment :
Preliminary clinical trials involving patients with advanced solid tumors indicated that the compound could be safely administered with minimal side effects. Patients showed a partial response to treatment, warranting further investigation into its efficacy as a chemotherapeutic agent .
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (NAS)
The electron-deficient benzoisothiazole sulfone ring undergoes NAS at positions activated by the electron-withdrawing sulfone groups. The reactivity is modulated by steric hindrance from the acetamide substituent.
Ketone Reactivity
The 3-oxo group participates in condensation and reduction reactions.
2.1. Condensation Reactions
2.2. Reduction
| Reagent | Conditions | Product | Efficiency |
|---|---|---|---|
| NaBH₄ | EtOH, 0°C | Secondary alcohol | Partial reduction due to steric hindrance |
| LiAlH₄ | THF, reflux | Over-reduction (risk of ring opening) | Not recommended |
Amide Hydrolysis
The diisopropylacetamide moiety resists hydrolysis under standard conditions due to steric bulk, but forced hydrolysis yields carboxylic acid derivatives.
| Conditions | Products | Yield | References |
|---|---|---|---|
| 6M HCl, 110°C, 24h | 2-(1,1-Dioxido-3-oxobenzoisothiazolyl)acetic acid | <20% | |
| NaOH (aq), 100°C, 12h | Sodium carboxylate salt | ~15% |
Cycloaddition and Ring-Opening Reactions
The sulfone group enhances dienophilic character, enabling Diels-Alder reactions.
| Dienophile | Conditions | Product | Regioselectivity |
|---|---|---|---|
| 1,3-Butadiene | Toluene, 80°C | Fused bicyclic sulfone adduct | High (C-4/C-5) |
Photochemical Reactions
UV irradiation induces sulfone-mediated radical reactions.
| Conditions | Outcome | Mechanism |
|---|---|---|
| UV (254 nm), O₂, MeCN | Sulfone ring cleavage to form sulfonic acid | Radical intermediates |
Metal-Catalyzed Cross-Coupling
Limited by the electron-deficient ring and steric bulk, but palladium catalysis shows promise.
| Reaction | Catalyst | Substrate | Product | Yield |
|---|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄ | Aryl boronic acid | Biaryl sulfone derivatives | 35–40% |
Comparative Reactivity Table
Structural Insights from Analogs
-
Diisopropylacetamide : Hindered rotation around the C–N bond increases thermal stability but reduces solubility in polar solvents .
-
Benzoisothiazole sulfone : XRD data for analogs show planar geometry with sulfone oxygens in a pseudo-axial orientation, directing reactivity .
Predicted Novel Reactions
-
Microwave-assisted amidation : Coupling with amino alcohols to enhance solubility.
-
Electrophilic fluorination : Using Selectfluor® at the C-4 position.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations
The compound’s key distinction lies in its N,N-diisopropylacetamide moiety. Analogs feature diverse substituents, including:
- N-(4-Hydroxyphenyl)-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)acetamide (): Hydroxyl group increases polarity, affecting solubility and membrane permeability .
- Aliphatic/heterocyclic groups :
Table 1: Structural and Physicochemical Comparison
Anti-Inflammatory and Antioxidant Activity
- Target Compound : Superior anti-inflammatory activity (IC₅₀ < 10 µM for IL-6 inhibition) and antioxidant capacity (SC50 = 12.5 µM in DPPH assay) .
- Analogs :
Cytotoxicity
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
